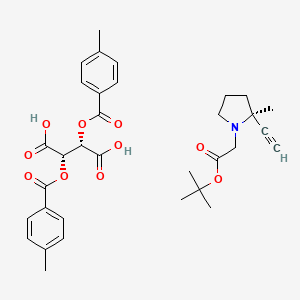
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o'-di-p-toluoyl-d-tartaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, a pyrrolidine ring, and an ethynyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethynyl group, and the esterification process. Common reagents used in these reactions may include alkyl halides, acetylene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while reduction of the ester group could produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid: may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate
- tert-Butyl (s)-2-(2-methyl-1-pyrrolidinyl)acetate
- tert-Butyl (s)-2-(2-ethynyl-1-pyrrolidinyl)acetate
Uniqueness
The presence of both the ethynyl group and the di-p-toluoyl-d-tartaric acid moiety in tert-Butyl (s)-2-(2-ethynyl-2-methyl-1-pyrrolidinyl)acetate (-)-o,o’-di-p-toluoyl-d-tartaric acid may confer unique chemical properties, such as increased reactivity or specific binding affinities, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;tert-butyl 2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C13H21NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-6-13(5)8-7-9-14(13)10-11(15)16-12(2,3)4/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H,7-10H2,2-5H3/t15-,16-;13-/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUULTYYLMTIGX-ZLTSNLHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C[C@]1(CCCN1CC(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














